![molecular formula C10H5N5O B14906946 1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14906946.png)
1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that combines the structural features of benzoxazole and triazole.
Vorbereitungsmethoden
The synthesis of 1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile typically involves the following steps:
Formation of Benzoxazole: The initial step involves the synthesis of benzoxazole derivatives.
Formation of Triazole Ring: The next step involves the formation of the triazole ring.
Final Cyclization: The final step involves the cyclization of the intermediate to form the desired this compound.
Analyse Chemischer Reaktionen
1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile can be compared with other similar compounds, such as:
Benzoxazole Derivatives: These compounds share the benzoxazole ring and have similar antimicrobial and anticancer activities.
Triazole Derivatives: These compounds share the triazole ring and are known for their antifungal and anticancer properties.
Eigenschaften
Molekularformel |
C10H5N5O |
|---|---|
Molekulargewicht |
211.18 g/mol |
IUPAC-Name |
1-(1,3-benzoxazol-2-yl)-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C10H5N5O/c11-5-9-12-6-15(14-9)10-13-7-3-1-2-4-8(7)16-10/h1-4,6H |
InChI-Schlüssel |
LVXPZLYHKLXUDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)N3C=NC(=N3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


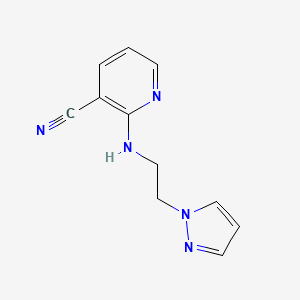
![tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate](/img/structure/B14906869.png)
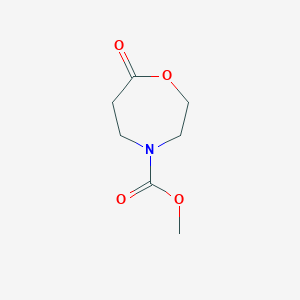
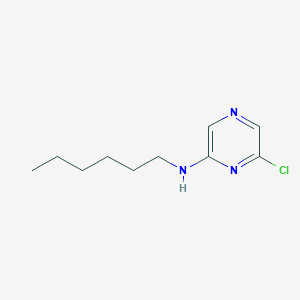
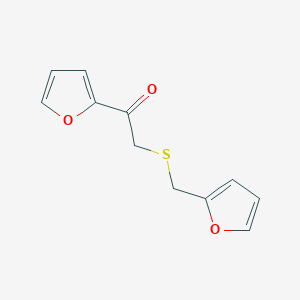
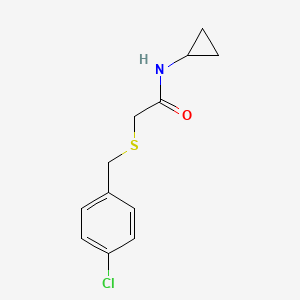
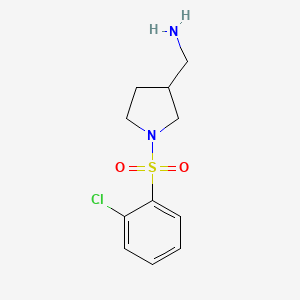
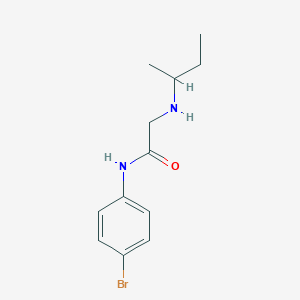
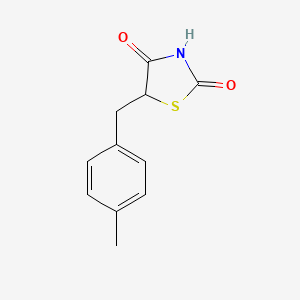
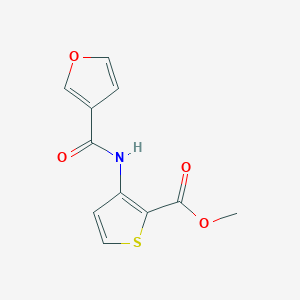
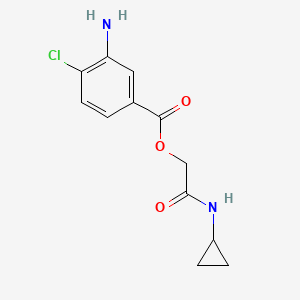

![3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B14906961.png)

